(2,2-Dichloroethanesulfonyl)benzene
Overview
Description
(2,2-Dichloroethanesulfonyl)benzene is an organosulfur compound characterized by the presence of a benzene ring substituted with a (2,2-dichloroethanesulfonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethanesulfonyl)benzene typically involves the reaction of benzene with chlorosulfonic acid, followed by the introduction of a dichloroethane moiety. One common method includes:
Chlorosulfonation: Benzene reacts with chlorosulfonic acid to form benzenesulfonyl chloride.
Substitution Reaction: The benzenesulfonyl chloride is then reacted with 1,2-dichloroethane under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dichloroethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The dichloroethane moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate the substitution of chlorine atoms.
Major Products:
Nitration: Produces nitro-(2,2-dichloroethanesulfonyl)benzene.
Sulfonation: Produces sulfo-(2,2-dichloroethanesulfonyl)benzene.
Halogenation: Produces halo-(2,2-dichloroethanesulfonyl)benzene.
Scientific Research Applications
(2,2-Dichloroethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Research: Employed in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2,2-Dichloroethanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzene ring acts as an electron-rich center, facilitating electrophilic attacks, while the dichloroethane moiety can undergo nucleophilic substitution. These reactions are crucial for its applications in organic synthesis and other fields.
Comparison with Similar Compounds
- (2,4-Dichlorobenzenesulfonyl)benzene
- (2,5-Dichlorobenzenesulfonyl)benzene
- (2,6-Dichlorobenzenesulfonyl)benzene
Comparison: (2,2-Dichloroethanesulfonyl)benzene is unique due to the presence of the dichloroethane moiety, which imparts distinct reactivity compared to other dichlorobenzenesulfonyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dichloroethane group plays a crucial role.
Properties
IUPAC Name |
2,2-dichloroethylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTIXAMVHSAHEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491478 | |
Record name | (2,2-Dichloroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-10-2 | |
Record name | (2,2-Dichloroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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